molecular formula C30H28N2O8 B2464473 N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 872199-54-7

N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No.: B2464473
CAS No.: 872199-54-7
M. Wt: 544.56
InChI Key: CFYRMVXXLCLNRV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a synthetic quinoline-derived compound characterized by a complex polycyclic framework. Its structure integrates a [1,4]dioxino[2,3-g]quinoline core substituted at the 8-position with a 4-ethoxybenzoyl group and at the 6-position with an acetamide moiety linked to a 2,4-dimethoxyphenyl ring (). The molecular formula is C₃₃H₃₁N₃O₈, with an average molecular mass of 621.62 g/mol. This compound is part of a broader class of quinoline acetamides investigated for their bioactivity, particularly in anticancer and enzyme-modulation contexts. Its structural complexity arises from the fusion of dioxane and quinoline rings, which enhances rigidity and influences binding interactions with biological targets .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O8/c1-4-38-19-7-5-18(6-8-19)29(34)22-16-32(17-28(33)31-23-10-9-20(36-2)13-25(23)37-3)24-15-27-26(39-11-12-40-27)14-21(24)30(22)35/h5-10,13-16H,4,11-12,17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYRMVXXLCLNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Dioxinoquinoline moiety : Known for various pharmacological effects, including antimicrobial and anticancer activities.
  • Ethoxybenzoyl segment : Potentially increases the compound's ability to penetrate biological membranes.

Anticancer Activity

Studies have highlighted the anticancer properties of quinoline derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example:

  • Mechanism of Action : Compounds similar to the target structure have been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Cell Lines Tested : Various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) have been utilized in studies demonstrating cytotoxic effects.

Case Studies

  • Study on Related Quinoline Derivatives :
    • Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : A derivative showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Antimicrobial Screening :
    • Objective : Assess the antibacterial activity against E. coli.
    • Methodology : Disc diffusion method revealed that certain derivatives exhibited zones of inhibition comparable to conventional antibiotics like norfloxacin.

Research Findings

Recent investigations into compounds similar to this compound have provided insights into their pharmacological profiles:

  • In vitro studies suggest that modifications in the chemical structure can enhance bioactivity.
  • In vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several quinoline and dioxinoquinoline derivatives. Key analogues include:

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Differences vs. Target Compound
N-(4-methoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-dioxinoquinolin-6-yl]acetamide C₂₉H₂₆N₂O₇ R₁: 4-methoxyphenyl, R₂: H 514.53 Absence of 2-methoxy group on phenyl ring
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl)acetamide C₃₃H₃₁N₃O₇ R₁: dihydrobenzodioxinyl, R₂: ethylbenzoyl 621.62 Ethylbenzoyl vs. ethoxybenzoyl; altered substitution pattern
(E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide C₂₈H₂₃N₃O₄ R₁: quinolin-6-yl, R₂: ethoxybenzyl 465.50 Indolinone scaffold vs. dioxinoquinoline core

Key Findings

Bioactivity Trends: Compounds with 4-ethoxybenzoyl substituents (e.g., ) exhibit enhanced binding to kinase domains compared to those with benzoyl or nitrobenzoyl groups, likely due to improved hydrophobic interactions . The 2,4-dimethoxyphenyl acetamide group in the target compound confers higher solubility (logP ≈ 3.2) versus analogues with non-polar substituents (e.g., 4-chlorophenyl, logP ≈ 4.1), as inferred from similar structures .

Synthetic Challenges: The dioxinoquinoline core requires multistep synthesis, including Ullmann coupling and cyclization reactions, with yields <50% for most derivatives (). Substitution at the 8-position (e.g., ethoxybenzoyl) introduces steric hindrance, reducing reaction efficiency compared to simpler quinoline acetamides .

Spectroscopic Differentiation: NMR analysis of related compounds (e.g., ) reveals that substituents at the 8-position (ethoxybenzoyl vs. benzoyl) cause distinct chemical shifts in the quinoline ring’s protons (Δδ ≈ 0.3–0.5 ppm), enabling structural discrimination .

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